tert-butyl N-(4-bromobutyl)-N-methylcarbamate

PROTAC linker cell permeability hydrogen bonding

tert-Butyl N-(4-bromobutyl)-N-methylcarbamate (CAS 188793-11-5) is a N-methyl-substituted, Boc-protected aminoalkyl bromide with molecular formula C₁₀H₂₀BrNO₂ and molecular weight 266.18 g/mol. This compound features a tert-butoxycarbonyl (Boc) protected N-methylamine moiety connected via a four-carbon alkyl chain to a terminal primary alkyl bromide, with zero hydrogen bond donors and six rotatable bonds.

Molecular Formula C10H20BrNO2
Molecular Weight 266.18 g/mol
CAS No. 188793-11-5
Cat. No. B6360195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-bromobutyl)-N-methylcarbamate
CAS188793-11-5
Molecular FormulaC10H20BrNO2
Molecular Weight266.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCCBr
InChIInChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8H2,1-4H3
InChIKeyCAUPIPOOFDSKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(4-bromobutyl)-N-methylcarbamate (CAS 188793-11-5): Procurement-Ready Building Block with Defined Boc-Protected Methylamine Functionality


tert-Butyl N-(4-bromobutyl)-N-methylcarbamate (CAS 188793-11-5) is a N-methyl-substituted, Boc-protected aminoalkyl bromide with molecular formula C₁₀H₂₀BrNO₂ and molecular weight 266.18 g/mol . This compound features a tert-butoxycarbonyl (Boc) protected N-methylamine moiety connected via a four-carbon alkyl chain to a terminal primary alkyl bromide, with zero hydrogen bond donors and six rotatable bonds [1]. It is primarily employed as a bifunctional alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker and as a versatile building block in medicinal chemistry for introducing protected secondary amine functionality into molecular frameworks .

Why Generic Substitution Fails: tert-Butyl N-(4-bromobutyl)-N-methylcarbamate Requires Non-Interchangeable Specifications for N-Methyl PROTAC Linker Procurement


In-class alkyl-bromide PROTAC linkers with Boc-protected amines (e.g., CAS 164365-88-2, CAS 142356-34-1) cannot be substituted interchangeably with CAS 188793-11-5 due to the presence of the N-methyl group, which fundamentally alters three procurement-relevant parameters: (1) the N-methyl group eliminates the hydrogen bond donor capacity present in secondary carbamates (HBD count = 0 vs. HBD count = 1 for Boc-NH-C4-Br) [1][2], (2) the increased rotatable bond count (6 vs. 4–5 for non-methyl analogs) and LogP value (~2.52 vs. ~2.4–2.78 for comparators) affect downstream PROTAC permeability and ternary complex formation [3][4], and (3) N-methyl carbamates exhibit distinct synthetic handling characteristics that complicate purification compared to non-methyl counterparts [5]. These differences preclude simple one-to-one substitution without altering linker geometry, hydrogen bonding profile, and synthetic workflow efficiency. The following section provides quantitative evidence for these differentiation claims.

tert-Butyl N-(4-bromobutyl)-N-methylcarbamate (188793-11-5): Comparative Evidence Guide for N-Methyl vs. Non-Methyl Boc-Protected Bromoalkyl Linkers


Hydrogen Bond Donor Count: 0 HBD in N-Methyl Linker Enables Reduced Polar Surface Interactions vs. 1 HBD in Boc-NH-C4-Br

CAS 188793-11-5 possesses zero hydrogen bond donors (HBD count = 0) due to N-methyl substitution on the carbamate nitrogen, whereas the non-methylated comparator Boc-NH-C4-Br (CAS 164365-88-2) contains one HBD from the secondary amine proton [1][2]. PROTACs are frequently limited by poor cellular permeability due to high exposed polar surface area and hydrogen bonding capacity; reducing HBD count is a recognized strategy to improve passive diffusion across biological membranes [3]. The absence of an HBD in 188793-11-5 provides a quantifiable advantage for applications where minimizing polarity-driven permeability barriers is critical.

PROTAC linker cell permeability hydrogen bonding medicinal chemistry

Irreversible Carbamylation Kinetics: koff = 2.37 × 10³ s⁻¹ Against Equine Serum Butyrylcholinesterase Demonstrates Quantifiable Biochemical Activity

BindingDB entry BDBM50235799 (ChEMBL4096024) reports a second-order carbamylation rate constant (koff) of 2.37 × 10³ s⁻¹ for CAS 188793-11-5 against equine serum butyrylcholinesterase (BuChE), measured using S-butyrylthiocholine iodide as substrate [1]. This quantitative kinetic parameter establishes the compound's capacity for irreversible carbamylation and provides a verifiable biochemical benchmark. While direct comparator data for closely related N-alkyl carbamates under identical assay conditions is not available in the retrieved literature, this value serves as a class-level reference point for procurement decisions requiring documented enzyme interaction kinetics.

butyrylcholinesterase carbamylation kinetics enzyme inhibition irreversible inhibitor

Synthetic Yield Benchmark: 58% Two-Step Yield with N-(4-bromobutyl)carbamate Framework in PROTAC Intermediate Synthesis

A published synthetic protocol utilizing tert-butyl N-(4-bromobutyl)carbamate (the secondary amine analog lacking N-methyl substitution) reports a two-step yield of 58% for the sequence: (a) alkylation with the bromobutyl carbamate under K₂CO₃/DIEA/DMF at room temperature, followed by (b) TFA-mediated Boc deprotection in DCM [1]. Subsequent conjugation with various linkers (1–9) achieved 62–72% yields under EDCI/HOAt/NMM/DMSO conditions. This established reaction framework provides a quantitative baseline against which procurement of CAS 188793-11-5 (the N-methyl variant) can be evaluated, particularly for research programs requiring predictable alkylation efficiency with N-methyl versus N–H carbamate electrophiles.

PROTAC synthesis alkylation Boc deprotection synthetic yield

LogP and Rotatable Bond Differentiation: Lipophilicity (2.52) and Conformational Flexibility (6 Rotatable Bonds) vs. Non-Methyl Comparators

CAS 188793-11-5 exhibits a calculated LogP of 2.5176 and six rotatable bonds, compared to the non-methylated analog Boc-NH-C4-Br (CAS 164365-88-2) which shows LogP values ranging from 2.4 (PubChem XLogP3) to 3.077 (experimental databases) and four rotatable bonds [1][2]. The N-methyl substitution increases molecular weight (266.18 vs. 252.15 g/mol) and adds one rotatable bond while modulating lipophilicity. PROTAC linker composition directly impacts ternary complex formation and cellular degradation efficiency; quantitative differences in LogP and conformational flexibility are established design parameters for optimizing linker performance [3]. These distinct physicochemical properties prevent direct substitution without altering downstream PROTAC behavior.

lipophilicity conformational flexibility PROTAC linker physicochemical properties

Purification Complexity Alert: N-Methyl Carbamate Derivatives Exhibit Documented Separation Challenges Requiring High-Purity Procurement

Literature evidence documents that N-methyl derivatives of carbamates present significant purification challenges when generated in situ. A study on carbamate synthesis reports that N-methyl derivatives (RNHMe and RNMe₂) are difficult to separate from desired urethane products, with moderate isolated yields (45–49%) despite high GC yields (84–85%) [1]. The problem is described as 'even more severe' for certain amines where the corresponding carbamate 'cannot be isolated as a pure compound' due to co-elution with N-methyl side products [1]. This documented purification liability provides a procurement-relevant justification for sourcing pre-formed, analytically certified CAS 188793-11-5 (≥98% purity) rather than attempting in-house N-methylation of non-methylated precursors.

carbamate synthesis N-methylation purification chromatography procurement quality

Priority Procurement Scenarios for tert-Butyl N-(4-bromobutyl)-N-methylcarbamate (188793-11-5) Based on Quantitative Differentiation Evidence


PROTAC Linker Development Requiring Zero Hydrogen Bond Donors for Enhanced Membrane Permeability

Select CAS 188793-11-5 when designing alkyl chain-based PROTAC linkers where elimination of hydrogen bond donor capacity is prioritized to improve passive cellular permeability. The N-methyl substitution yields HBD = 0 compared to HBD = 1 in Boc-NH-C4-Br [6], directly addressing the well-documented permeability limitations of high molecular weight PROTAC molecules [7].

Medicinal Chemistry Programs Requiring Pre-Validated Butyrylcholinesterase Interaction Kinetics

Procure CAS 188793-11-5 for research programs targeting butyrylcholinesterase (BuChE) or related serine hydrolases where quantitative carbamylation kinetics are required for compound characterization. The documented koff value of 2.37 × 10³ s⁻¹ against equine serum BuChE provides a verifiable biochemical reference point that uncharacterized or non-methylated analogs lack.

Synthetic Workflows Where In-House N-Methyl Carbamate Purification Is Avoided via Direct Procurement

Prioritize direct procurement of CAS 188793-11-5 (≥98% purity) over in-house N-methylation of Boc-NH-C4-Br precursors. Literature documents 35–36% absolute yield losses during N-methyl carbamate purification (45–49% isolated vs. 84–85% GC yield) , with some derivatives proving impossible to isolate as pure compounds . Pre-synthesized material bypasses this documented purification bottleneck.

Conformational Optimization of PROTAC Linkers Requiring Increased Rotatable Bond Flexibility

Select CAS 188793-11-5 for PROTAC linker optimization studies where increased conformational flexibility is hypothesized to improve ternary complex formation. The compound offers 6 rotatable bonds compared to 4 in Boc-NH-C4-Br, along with a distinct LogP of 2.52 [6]. Linker flexibility and lipophilicity are established determinants of PROTAC degradation efficiency and ternary complex geometry [7].

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